molecular formula C10H7F5O B3039793 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone CAS No. 133391-51-2

1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone

Cat. No.: B3039793
CAS No.: 133391-51-2
M. Wt: 238.15 g/mol
InChI Key: NJPMPISADIYLCI-UHFFFAOYSA-N
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Description

1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of a pentafluoroethyl group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone typically involves the reaction of 2-(1,1,2,2,2-pentafluoroethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]acetic acid.

    Reduction: Formation of 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone involves its interaction with molecular targets through its functional groups. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The ethanone group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1,1,2,2,2-Trifluoroethyl)phenyl]ethanone
  • 1-[2-(1,1,2,2,2-Tetrafluoroethyl)phenyl]ethanone
  • 1-[2-(1,1,2,2,3-Pentafluoropropyl)phenyl]ethanone

Uniqueness

1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

1-[2-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O/c1-6(16)7-4-2-3-5-8(7)9(11,12)10(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPMPISADIYLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238057
Record name 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133391-51-2
Record name 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133391-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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